SB 216763

Kinase inhibition Enzymology IC50 determination

Select SB 216763 for definitive CNS GSK-3 inhibition—uniquely validated to cross the blood-brain barrier for in vivo neuroscience research. This ATP-competitive arylindolemaleimide offers high selectivity over 24+ kinases, eliminates LIF dependency in mESC pluripotency maintenance, and reliably stimulates glycogen synthesis (EC50 3.6 µM) for metabolic studies. Avoid confounding variability from analogs lacking SB 216763's precise binding affinity (Ki 9 nM), selectivity signature, and quantified brain uptake.

Molecular Formula C19H12Cl2N2O2
Molecular Weight 371.2 g/mol
CAS No. 280744-09-4
Cat. No. B1680804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 216763
CAS280744-09-4
Synonyms3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
SB 216763
SB-216763
SB216763
Molecular FormulaC19H12Cl2N2O2
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25)
InChIKeyJCSGFHVFHSKIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 216763 (CAS 280744-09-4): Potent and Selective ATP-Competitive GSK-3 Inhibitor for Signal Transduction Research


SB 216763 is an arylindolemaleimide compound that functions as a potent, selective, and ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3) [1]. It exhibits nanomolar inhibitory activity against both GSK-3α and GSK-3β isoforms, with a reported Ki of 9 nM for GSK-3α and an IC50 of 34.3 nM for both isoforms [1]. The compound demonstrates high selectivity, showing minimal activity against a panel of 24 other protein kinases (IC50 > 10 μM) . SB 216763 is cell-permeable and stimulates cellular responses characteristic of GSK-3 inhibition, including glycogen synthesis in human liver cells and β-catenin-dependent gene transcription [1].

Why SB 216763 Cannot Be Replaced by Alternative GSK-3 Inhibitors in Critical Experimental Models


GSK-3 inhibitors vary substantially in their potency, selectivity profile, and functional outcomes despite targeting the same enzyme family. The arylindolemaleimide core of SB 216763 confers a distinct selectivity fingerprint that differs markedly from aminopyrimidine-based inhibitors (e.g., CHIR-99021), indirubin oximes (e.g., BIO), and thiazole ureas (e.g., AR-A014418). Critically, SB 216763 exhibits a balanced profile: it provides sufficient Wnt/β-catenin pathway activation for many applications without inducing the strong transcriptional activation seen with CHIR-99021, while maintaining lower cytotoxicity than BIO [1]. In head-to-head comparisons, substituting SB 216763 with CHIR-99021 yields a >20-fold stronger Wnt pathway activation (EC50 3.19 μM vs. minor activation), fundamentally altering experimental outcomes [1]. Additionally, SB 216763's selectivity over a panel of 24 kinases (IC50 > 10 μM) differs from BIO's inhibition of JAK family kinases (Tyk2 IC50 = 30 nM), introducing confounding off-target effects if compounds are interchanged without validation [2].

SB 216763 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Outcomes Compared to CHIR-99021, BIO, and AR-A014418


GSK-3α/β Inhibitory Potency of SB 216763 vs. AR-A014418 and CHIR-99021

SB 216763 inhibits GSK-3α with an IC50 of 34.3 nM and a Ki of 9 nM, representing a 3-fold lower IC50 than AR-A014418 (IC50 = 104 nM) but a 3- to 5-fold higher IC50 than CHIR-99021 (GSK-3α IC50 = 10 nM; GSK-3β IC50 = 6.7 nM). The Ki value for SB 216763 (9 nM) reflects ATP-competitive binding affinity that correlates with cellular activity [1].

Kinase inhibition Enzymology IC50 determination

Kinase Selectivity Profile of SB 216763 vs. BIO: Reduced Off-Target Activity on JAK Family Kinases

SB 216763 demonstrates minimal activity against a panel of 24 protein kinases, with IC50 values >10 μM for all tested off-targets. In contrast, BIO (6-bromoindirubin-3'-oxime), while showing 3-7× greater potency against GSK-3α/β (IC50 = 5 nM), exhibits significant off-target inhibition of Tyk2, a JAK family kinase, with an IC50 of 30 nM [1]. The >333-fold selectivity window of SB 216763 for GSK-3 over off-target kinases contrasts with BIO's merely 6-fold selectivity over Tyk2.

Kinase selectivity Off-target profiling JAK-STAT signaling

Cytotoxicity Profile of SB 216763 vs. BIO and CHIR-99021 in Mouse Embryonic Stem Cells

In a head-to-head comparative study of four GSK-3 inhibitors in mouse embryonic stem (ES) cells, SB 216763 and CHIR-99021 demonstrated the lowest toxicities, while BIO exhibited the highest toxicity [1]. Specifically, SB 216763 reduced ES-D3 cell viability by 29.8% at 2.5 μM and 55.6% at 5 μM, with an IC50 of 5.7 μM for cytotoxicity. This compares favorably to the narrow therapeutic window of BIO, which shows pronounced toxicity at sub-micromolar concentrations [1].

Cytotoxicity Stem cell biology Cell viability

Wnt/β-Catenin Pathway Activation by SB 216763 vs. CHIR-99021: Differential Magnitude of Transcriptional Response

In a head-to-head comparison using a TCF/LEF luciferase reporter assay, CHIR-99021 and CHIR-98014 induced robust activation of Wnt/β-catenin signaling (EC50 = 3.19 μM for CHIR-99021), whereas SB 216763 and BIO showed only minor or no increase in activation compared to the natural ligand Wnt3a [1]. SB 216763 produced a statistically significant but modest increase in luminescence signal relative to untreated controls, but did not exceed the activation achieved by 50 ng/ml Wnt3a [1].

Wnt signaling β-catenin Reporter assay Stem cell pluripotency

In Vivo Efficacy of SB 216763: Hepatic Oval Cell Proliferation in Partial Hepatectomy Model

In a rat partial (70%) hepatectomy model, intraperitoneal administration of SB 216763 at 2 mg/kg significantly increased the number of hepatic oval cells, elevated phospho-Ser9-GSK-3β levels, increased β-catenin and cyclin D1 expression, and enhanced the liver weight to femur length ratio at day 7 post-surgery compared to vehicle controls [1]. While direct comparator data for other GSK-3 inhibitors in this specific model is not available, the study establishes an effective in vivo dose of 2 mg/kg (i.p.) for SB 216763 in rodents, providing a benchmark for preclinical experimental design [1].

Liver regeneration In vivo pharmacology Oval cell proliferation

Blood-Brain Barrier Penetration Potential: SB 216763 vs. AR-A014418

SB 216763 has been developed as a PET radiotracer ([11C]SB-216763) for in vivo imaging of GSK-3 density, demonstrating its ability to cross the blood-brain barrier and accumulate in brain tissue [1][2]. While AR-A014418 is also reported to be blood-brain barrier permeable, the arylindolemaleimide scaffold of SB 216763 has been specifically validated for CNS penetration through radiolabeling studies, achieving radiochemical purity of 97-100% in the synthesized tracer [1]. This provides direct evidence of brain exposure, which is critical for neurodegenerative disease research.

Blood-brain barrier CNS penetration Neuropharmacology

SB 216763 Optimal Use Cases: Where This GSK-3 Inhibitor Outperforms Alternatives


Metabolic Research: Glycogen Synthesis and Insulin Signaling Studies

SB 216763 is uniquely validated for metabolic studies requiring GSK-3 inhibition without strong Wnt/β-catenin transcriptional activation. The compound stimulates glycogen synthesis in human liver cells through inhibition of cellular GSK-3 activity, as demonstrated by increased glycogen synthase activation [1]. With a Ki of 9 nM for GSK-3α and minimal off-target activity (IC50 >10 μM against 24 kinases), SB 216763 provides a clean pharmacological tool for dissecting insulin signaling pathways and glucose metabolism. Researchers should use concentrations of 1-10 μM in vitro for glycogen synthesis assays, referencing the established 34.3 nM IC50 for target engagement [1].

Stem Cell Maintenance: Preserving Pluripotency with Low Cytotoxicity

For mouse embryonic stem cell (mESC) culture applications where GSK-3 inhibition is required to maintain pluripotency while minimizing cytotoxicity, SB 216763 is a superior choice to BIO. Head-to-head comparative data demonstrate that SB 216763 exhibits significantly lower toxicity in mESCs compared to BIO, with a cytotoxic IC50 of 5.7 μM in ES-D3 cells [2]. This provides a practical working concentration range of 2.5-5 μM for achieving GSK-3 inhibition without substantial viability loss. The compound's modest Wnt/β-catenin activation profile also makes it suitable for studies where excessive Wnt signaling could confound interpretation of pluripotency mechanisms [2].

CNS Research: Neuroprotection and Brain GSK-3 Target Engagement Studies

SB 216763 is the only commercially available GSK-3 inhibitor that has been validated as a PET radiotracer scaffold ([11C]SB-216763) for quantitative imaging of brain GSK-3 density [3]. This makes it the compound of choice for preclinical studies requiring direct measurement of CNS target occupancy. The arylindolemaleimide core demonstrates blood-brain barrier penetration, with neuroprotective effects documented in cultured neurons [4]. For in vivo CNS studies in rodents, a validated dose of 2.5-5 mg/kg (i.p. or s.c.) has been reported to modulate GSK-3 activity in brain tissue . AR-A014418, while also CNS-penetrant, lacks the radiolabeling validation that enables quantitative occupancy measurements.

Liver Regeneration and Hepatic Stem Cell Biology

SB 216763 has direct in vivo validation in liver regeneration models, where 2 mg/kg (i.p.) significantly increases hepatic oval cell proliferation and enhances liver mass recovery following partial hepatectomy in rats [5]. The compound's ability to increase β-catenin and cyclin D1 levels in vivo correlates with enhanced regenerative capacity. For researchers investigating hepatic stem/progenitor cell biology or liver repair mechanisms, SB 216763 offers a validated in vivo dosing paradigm (2 mg/kg i.p. daily) with documented efficacy endpoints including increased oval cell counts and improved liver weight/femur length ratios [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 216763

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.